Cas no 2138082-98-9 (tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate)

tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate
- 2138082-98-9
- EN300-1179622
- tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
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- Inchi: 1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-8-10-6-9(4-5-15)7-11(10)12/h9-12H,4-8,15H2,1-3H3,(H,16,17)
- InChI Key: VXBGASQADGICDV-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CC2CC(CCN)CC21)=O
Computed Properties
- Exact Mass: 254.199428076g/mol
- Monoisotopic Mass: 254.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179622-250mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 250mg |
$1964.0 | 2023-10-03 | ||
Enamine | EN300-1179622-1.0g |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1179622-500mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 500mg |
$2049.0 | 2023-10-03 | ||
Enamine | EN300-1179622-50mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 50mg |
$1793.0 | 2023-10-03 | ||
Enamine | EN300-1179622-2500mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 2500mg |
$4183.0 | 2023-10-03 | ||
Enamine | EN300-1179622-10000mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 10000mg |
$9177.0 | 2023-10-03 | ||
Enamine | EN300-1179622-100mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 100mg |
$1879.0 | 2023-10-03 | ||
Enamine | EN300-1179622-5000mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 5000mg |
$6190.0 | 2023-10-03 | ||
Enamine | EN300-1179622-1000mg |
tert-butyl N-[3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-yl]carbamate |
2138082-98-9 | 1000mg |
$2134.0 | 2023-10-03 |
tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on tert-butyl N-3-(2-aminoethyl)bicyclo3.2.0heptan-6-ylcarbamate
tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate: A Comprehensive Overview
The compound tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate, identified by the CAS number NO2138082-98-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug delivery systems, agrochemicals, and advanced materials due to their versatile chemical properties.
The molecular structure of tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate features a bicyclic framework, specifically a bicyclo[3.2.0]heptane system, which provides unique steric and electronic properties. The presence of the aminoethyl group introduces additional functionality, making this compound a promising candidate for further chemical modifications and applications in medicinal chemistry.
Recent studies have highlighted the potential of this compound in the development of bioactive molecules. For instance, researchers have explored its role as a precursor for the synthesis of novel peptide-based drugs, leveraging its amino group for amide bond formation. Additionally, the tert-butyl group enhances the stability and solubility of the molecule, making it suitable for various synthetic routes.
In terms of synthesis, tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate can be prepared through a multi-step process involving cyclization reactions and subsequent functionalization. The use of advanced catalytic systems has enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.
The application of this compound extends beyond traditional chemistry; it has shown promise in materials science as well. By incorporating this molecule into polymer networks, scientists have developed novel materials with enhanced mechanical properties and biocompatibility, opening avenues for its use in biomedical devices and tissue engineering.
Moreover, recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate. These studies suggest that the compound may exhibit favorable absorption and distribution profiles, making it an attractive candidate for drug development.
In conclusion, tert-butyl N-3-(2-aminoethyl)bicyclo[3.2.0]heptan-6-ylcarbamate represents a versatile building block with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a key molecule in advancing both chemical synthesis and biomedical innovations.
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